Cas no 1805474-07-0 (Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate is a versatile pyridine-based intermediate with significant potential in pharmaceutical and agrochemical synthesis. Its structure features a reactive aminomethyl group, a cyano substituent, and a difluoromethyl moiety, enabling diverse functionalization for tailored applications. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug discovery. The ester functionality allows further derivatization, while the cyano group offers additional reactivity for heterocyclic expansions. This compound is particularly useful in the development of bioactive molecules, where its balanced lipophilicity and electronic properties contribute to optimized pharmacokinetic profiles. Suitable for controlled reactions, it serves as a key building block in medicinal chemistry and crop protection research.
Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate structure
1805474-07-0 structure
Product name:Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
CAS No:1805474-07-0
MF:C12H13F2N3O2
MW:269.247329473495
CID:4879165

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
    • Inchi: 1S/C12H13F2N3O2/c1-2-19-10(18)3-7-6-17-9(5-16)11(12(13)14)8(7)4-15/h6,12H,2-3,5,16H2,1H3
    • InChI Key: QUYVCWFYIIBCGZ-UHFFFAOYSA-N
    • SMILES: FC(C1C(CN)=NC=C(CC(=O)OCC)C=1C#N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 356
  • XLogP3: 0.2
  • Topological Polar Surface Area: 89

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029038649-250mg
Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
1805474-07-0 95%
250mg
$931.00 2022-04-01
Alichem
A029038649-1g
Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
1805474-07-0 95%
1g
$3,155.55 2022-04-01
Alichem
A029038649-500mg
Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
1805474-07-0 95%
500mg
$1,668.15 2022-04-01

Additional information on Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate: A Comprehensive Overview

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate, with the CAS number 1805474-07-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyridine ring structure, which serves as a versatile scaffold for various functional groups. The presence of an aminomethyl group, a cyano group, and a difluoromethyl group introduces unique electronic and steric properties, making it a valuable molecule for both academic research and industrial applications.

The synthesis of Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate involves a series of carefully designed reactions. Researchers have employed various strategies, including nucleophilic substitution, coupling reactions, and acetylation, to construct this compound. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the precise installation of the difluoromethyl group onto the pyridine ring. These innovations not only enhance the yield but also ensure the high purity of the final product, which is crucial for its application in drug discovery.

In terms of applications, Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate has shown promise in several therapeutic areas. Its ability to modulate key biological targets, such as kinases and receptors, makes it a potential candidate for the development of novel drugs. Recent studies have demonstrated its efficacy in inhibiting certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The cyano group plays a critical role in stabilizing the molecule's interaction with these targets, while the difluoromethyl group contributes to its lipophilicity, enhancing its bioavailability.

Beyond its pharmacological applications, this compound has also found utility in materials science. The pyridine ring structure provides a platform for coordinating metal ions, making it suitable for the synthesis of metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, which are desirable properties for gas storage and catalysis. The incorporation of the aminomethyl group further enhances the versatility of these materials by introducing additional functionalization sites.

Recent research has focused on optimizing the properties of Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate for specific applications. For example, chemists have explored the impact of substituent positioning on the molecule's electronic properties. By strategically placing electron-withdrawing groups like the cyano group at specific positions on the pyridine ring, they have been able to fine-tune its reactivity and selectivity in various chemical transformations. These findings underscore the importance of structural design in harnessing the full potential of this compound.

In conclusion, Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure endows it with remarkable properties that make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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